S-Adenosyl-DL-methionine

Description

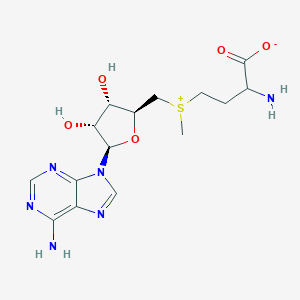

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-YDBXVIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169160 | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-17-9 | |

| Record name | Ademetionine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Enduring Significance of S-adenosyl-L-methionine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from the amino acid methionine and adenosine triphosphate (ATP), stands as a cornerstone of cellular metabolism. First identified in 1952 by the Italian scientist Giulio Cantoni, SAMe has since been recognized as a pivotal player in a vast array of biochemical reactions essential for life.[1][2][3] This technical guide delves into the discovery of SAMe, its profound historical significance in the realms of biochemistry and medicine, and the experimental foundations that have solidified its importance.

The Discovery of a Key Metabolic Intermediate

The journey to understanding the role of "active methionine" culminated in 1952 with the groundbreaking work of Giulio Cantoni.[1][2][3] His research elucidated the enzymatic synthesis of a new intermediate, S-adenosyl-L-methionine, revealing it to be the primary methyl group donor in biological systems.[2][3]

Experimental Protocol: Enzymatic Synthesis and Isolation of S-adenosyl-L-methionine (Based on Cantoni, 1953)

The seminal experiments conducted by Cantoni involved the incubation of L-methionine and ATP with a partially purified enzyme preparation from dried brewer's yeast. The following protocol is a reconstruction based on the available literature.

1. Enzyme Preparation:

-

A crude enzyme extract was prepared from dried brewer's yeast.

-

The extract was subjected to a series of purification steps, including ammonium sulfate fractionation, to enrich the methionine-activating enzyme, now known as methionine adenosyltransferase (MAT).

2. Reaction Mixture:

-

The reaction mixture typically contained L-methionine, ATP, magnesium ions (Mg²⁺) as a cofactor, and the partially purified enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.4).

3. Incubation:

-

The mixture was incubated at 37°C for a defined period to allow for the enzymatic synthesis of the "active methionine."

4. Isolation and Identification of S-adenosyl-L-methionine:

-

The reaction was terminated, and the product was isolated using techniques such as ion-exchange chromatography.

-

The chemical structure of the isolated compound was determined through a combination of chemical and enzymatic degradation analyses, as well as spectrophotometry, which ultimately identified it as S-adenosyl-L-methionine.

Core Biochemical Pathways

SAMe is a central hub in cellular metabolism, participating in three crucial pathways: transmethylation, transsulfuration, and aminopropylation.

Transmethylation

As the universal methyl donor, SAMe provides the methyl group for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. This process is critical for gene regulation, signal transduction, and membrane fluidity.

Transsulfuration

The transsulfuration pathway converts homocysteine, a product of transmethylation, into cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

Aminopropylation (Polyamine Synthesis)

In the aminopropylation pathway, SAMe is first decarboxylated to form S-adenosylmethioninamine. This molecule then donates its aminopropyl group for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.

References

S-Adenosyl-DL-methionine: A Pivotal Precursor in the Biosynthesis of Polyamines and Ethylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAM) stands at a critical metabolic crossroads, serving as the indispensable precursor for the biosynthesis of two distinct classes of physiologically vital molecules in plants: polyamines and the gaseous hormone ethylene. The allocation of SAM between these two pathways is a tightly regulated process, influencing cellular proliferation, differentiation, senescence, and responses to biotic and abiotic stress. This technical guide provides a comprehensive overview of the biochemical pathways originating from SAM to produce polyamines (spermidine and spermine) and ethylene. It presents quantitative data on enzyme kinetics and metabolite concentrations, details established experimental protocols for the key enzymes and quantification of their products, and visualizes the intricate signaling and metabolic workflows. This document is intended to be a valuable resource for researchers investigating plant physiology, stress responses, and for professionals in drug development targeting these fundamental pathways.

Introduction

This compound, a sulfonium compound synthesized from methionine and ATP, is a ubiquitous molecule in all living organisms. Its primary roles are as a methyl group donor in numerous transmethylation reactions and as a precursor for the synthesis of essential metabolites. In the realm of plant biology, the fate of SAM is of particular interest as it dictates the production of either polyamines or ethylene, molecules with often antagonistic physiological effects.

Polyamines, such as spermidine and spermine, are polycationic aliphatic amines that are essential for cell growth, division, and differentiation. They are known to stabilize nucleic acids and membranes, and play a significant role in mitigating oxidative stress. In contrast, ethylene is a potent plant hormone that regulates a wide array of developmental processes, including fruit ripening, leaf senescence, and abscission. It is also a key signaling molecule in response to wounding and pathogen attack.

The competition for the common substrate, SAM, between the polyamine and ethylene biosynthetic pathways represents a crucial regulatory node in plant metabolism. The enzymatic control of this junction dictates the plant's response to various developmental cues and environmental stresses. Understanding the intricacies of these pathways, the kinetics of the involved enzymes, and the methodologies to study them is paramount for both fundamental research and for the development of novel agrochemicals or therapeutic agents.

Biochemical Pathways

Polyamine Biosynthesis

The synthesis of the higher polyamines, spermidine and spermine, from SAM involves a two-step enzymatic process following the initial production of putrescine. The key contribution of SAM is the donation of an aminopropyl group, which is derived from decarboxylated SAM (dcSAM).

-

Decarboxylation of SAM: The first committed step in the utilization of SAM for polyamine synthesis is its decarboxylation to form S-adenosyl-3-thiopropylamine (decarboxylated SAM or dcSAM). This irreversible reaction is catalyzed by S-adenosylmethionine decarboxylase (SAMDC) .[1]

-

Spermidine Synthesis: Spermidine synthase then catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.

-

Spermine Synthesis: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine and another molecule of MTA.

The MTA generated in these reactions is recycled back to methionine via the Yang cycle, thus conserving the sulfur atom and regenerating the precursor for SAM synthesis.

Figure 1. Polyamine Biosynthesis Pathway from SAM.

Ethylene Biosynthesis

The conversion of SAM to ethylene is a two-step pathway that is highly regulated at the transcriptional and post-translational levels.

-

ACC Synthesis: The first and often rate-limiting step is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and MTA. This reaction is catalyzed by ACC synthase (ACS) .

-

Ethylene Formation: The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide, a reaction catalyzed by ACC oxidase (ACO) .

As with polyamine synthesis, the MTA produced is recycled via the Yang cycle.

Figure 2. Ethylene Biosynthesis Pathway from SAM.

The SAM Metabolic Hub

The partitioning of SAM between the polyamine and ethylene biosynthetic pathways is a critical regulatory point. The activities of SAMDC and ACS are key determinants of the metabolic flux towards either polyamines or ethylene. This competition is central to the plant's ability to orchestrate its developmental programs and stress responses.

Figure 3. Competition for SAM between Polyamine and Ethylene Pathways.

Quantitative Data

The efficiency and regulation of these pathways are underpinned by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates and products.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of substrate affinity. The inhibition constant (Ki) quantifies the potency of an inhibitor.

| Enzyme | Substrate(s) | Plant/Source | Km (µM) | Vmax | Inhibitor | Ki (nM) |

| S-adenosylmethionine decarboxylase (SAMDC) | SAM | Not specified | 38 | - | Methylglyoxal bis(guanylhydrazone) | - |

| Spermidine synthase | Putrescine, dcSAM | - | - | - | - | - |

| Spermine synthase | Spermidine, dcSAM | Bovine brain | 60 (Spermidine), 0.1 (dcSAM) | - | 5'-Methylthioadenosine (MTA) | ~300 |

| ACC synthase (ACS) | SAM | Tomato | 13 | - | Aminoethoxyvinylglycine (AVG) | 15 ± 3.5 |

| ACC oxidase (ACO) | ACC | Arabidopsis thaliana | 14.82 - 197.78 (isoform dependent) | 0.15 - 4.67 nmol ethylene/nmol ACO (isoform dependent) | - | - |

Data compiled from various sources. Kinetic parameters can vary significantly with plant species, isoform, and experimental conditions.

Metabolite and Product Concentrations

The in vivo concentrations of SAM, polyamines, and the rate of ethylene production are key indicators of the metabolic status of the plant.

| Metabolite/Product | Plant/Tissue | Concentration/Production Rate |

| This compound (SAM) | Various plant cells | Can range from 3.5-9 nmol/100 mg tissue. Cellular concentrations can be manipulated to be in the low micromolar range. |

| Polyamines (Putrescine, Spermidine, Spermine) | Various plant tissues | Can accumulate to millimolar concentrations. Relative abundance is tissue and species-specific. |

| Ethylene | Lettuce, Wheat (vegetative growth) | 0.3 - 0.5 nmol g-1 fresh weight per hour.[2] |

| Tomato (ripening) | Can reach up to 93 nmol m-2 d-1.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of polyamines using pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.[1]

4.1.1 Materials

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate

-

Proline (100 mg/mL)

-

Toluene

-

Mobile phase A: 0.1 M Sodium acetate (pH 7.2) with methanol and tetrahydrofuran

-

Mobile phase B: Acetonitrile

-

Polyamine standards (Putrescine, Spermidine, Spermine)

-

Reversed-phase C18 column

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

4.1.2 Sample Preparation

-

Homogenize ~50 mg of plant tissue in 500 µL of cold 0.2 M PCA.

-

Incubate on ice for 1 hour.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing free polyamines) to a new tube.

-

To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to stop the reaction by removing excess dansyl chloride.

-

Vortex and incubate in the dark for 30 minutes.

-

Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 100 µL of methanol for HPLC analysis.

4.1.3 HPLC Analysis

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject 20 µL of the re-dissolved sample.

-

Run a gradient elution program to separate the different polyamines. A typical gradient might be from 5% to 70% mobile phase B over 25 minutes.

-

Detect the fluorescent derivatives at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

In Vitro Assay of S-Adenosylmethionine Decarboxylase (SAMDC) Activity

This protocol is based on the detection of radiolabelled CO₂ released from [carboxyl-¹⁴C]-SAM.[3]

4.2.1 Materials

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM DTT, 10 µM pyridoxal 5'-phosphate (PLP).

-

S-[carboxyl-¹⁴C]-Adenosyl-L-methionine.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 µM PLP.

-

2 M HCl.

-

Scintillation cocktail.

-

Glass fiber filters soaked in 1 M hyamine hydroxide.

-

Sealed reaction vials.

4.2.2 Enzyme Extraction

-

Grind plant tissue in liquid nitrogen and homogenize in cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

4.2.3 Activity Assay

-

In a sealed reaction vial, add 50 µL of the enzyme extract to 450 µL of assay buffer containing a known amount of S-[carboxyl-¹⁴C]-Adenosyl-L-methionine (e.g., 0.1 µCi).

-

Suspend a glass fiber filter soaked in hyamine hydroxide above the reaction mixture to trap the evolved ¹⁴CO₂.

-

Incubate at 37°C for 1 hour with gentle shaking.

-

Stop the reaction by injecting 200 µL of 2 M HCl into the reaction mixture.

-

Continue incubation for another 30 minutes to ensure all ¹⁴CO₂ is released and trapped.

-

Remove the glass fiber filter and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ trapped and normalize to the protein concentration and incubation time.

In Vitro Assay of ACC Synthase (ACS) Activity

This protocol describes the measurement of ACS activity by quantifying the ACC produced from SAM.

4.3.1 Materials

-

Extraction Buffer: 100 mM EPPS buffer (pH 8.5), 10 µM PLP, 2 mM DTT.

-

Assay Buffer: 100 mM EPPS buffer (pH 8.5), 10 µM PLP.

-

This compound (SAM) solution.

-

ACC standard solution.

-

HgCl₂ solution.

-

NaOH and NaOCl solution (for conversion of ACC to ethylene).

-

Gas chromatograph equipped with a flame ionization detector (FID).

4.3.2 Enzyme Extraction

-

Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract.

4.3.3 Activity Assay

-

Add a known amount of enzyme extract to the assay buffer containing a saturating concentration of SAM (e.g., 200 µM).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding HgCl₂ to a final concentration of 2 mM.

-

To quantify the ACC produced, take an aliquot of the reaction mixture and place it in a sealed vial.

-

Add a mixture of NaOH and NaOCl to convert ACC to ethylene.

-

Incubate for 5 minutes at room temperature.

-

Withdraw a sample from the headspace of the vial and inject it into a gas chromatograph to measure the amount of ethylene produced.

-

Calculate the amount of ACC formed based on a standard curve generated with known concentrations of ACC.

-

Express the ACS activity as nmol of ACC produced per mg of protein per hour.

In Vitro Assay of ACC Oxidase (ACO) Activity

This protocol measures the conversion of ACC to ethylene.

4.4.1 Materials

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 30 mM sodium ascorbate, 1 mM DTT.

-

Assay Buffer: 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM NaHCO₃, 10% (v/v) glycerol, 0.1 mM DTT, 20 µM FeSO₄.

-

ACC solution.

-

Gas-tight syringes and sealed vials.

-

Gas chromatograph with FID.

4.4.2 Enzyme Extraction

-

Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme source.

4.4.3 Activity Assay

-

Place a known amount of enzyme extract into a sealed vial containing the assay buffer.

-

Initiate the reaction by injecting a saturating concentration of ACC (e.g., 1 mM) into the vial.

-

Incubate at 30°C with shaking for a specific time (e.g., 30-60 minutes).

-

Withdraw a 1 mL sample of the headspace using a gas-tight syringe.

-

Inject the headspace sample into the gas chromatograph to quantify the ethylene produced.

-

Calculate the ACO activity as nmol of ethylene produced per mg of protein per hour.

Conclusion

This compound is a cornerstone of plant metabolism, fundamentally linking the pathways of polyamine and ethylene biosynthesis. The intricate regulation of the enzymes at this metabolic junction, particularly SAMDC and ACS, allows plants to fine-tune their physiological responses to a myriad of internal and external signals. The data and protocols presented in this guide offer a robust framework for researchers to explore these pathways further. A deeper understanding of the molecular mechanisms governing the allocation of SAM will undoubtedly pave the way for innovative strategies in crop improvement, post-harvest technology, and the development of novel plant growth regulators.

References

S-Adenosyl-DL-methionine (SAMe) as a Mediator of Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAMe), a naturally occurring molecule derived from the amino acid methionine and adenosine triphosphate (ATP), is a pivotal player in cellular metabolism and epigenetic regulation.[1][2] As the primary methyl group donor, SAMe is indispensable for the methylation of DNA, histones, and other molecules, thereby influencing gene expression and cellular function.[1][3][4] Dysregulation of SAMe metabolism has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and liver disease, making it a molecule of significant interest for therapeutic development.[2][5] This technical guide provides an in-depth overview of the core mechanisms of SAMe-mediated epigenetic modifications, detailed experimental protocols for their investigation, and a summary of quantitative data from relevant studies.

Introduction to this compound (SAMe) and Epigenetics

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Two of the most extensively studied epigenetic mechanisms are DNA methylation and histone modifications.

-

DNA Methylation: This process involves the addition of a methyl group to the cytosine base of DNA, typically within CpG dinucleotides.[6] This modification is catalyzed by DNA methyltransferases (DNMTs) and is generally associated with gene silencing when it occurs in promoter regions.[7][8]

-

Histone Modifications: Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, such as methylation, acetylation, and phosphorylation, can alter chromatin accessibility and thereby regulate gene transcription.[9]

SAMe is the universal methyl donor for both DNA and histone methylation, making it a critical link between cellular metabolism and the epigenome.[3][9] The concentration of SAMe within the cell can directly influence the activity of methyltransferases, thus modulating global and gene-specific methylation patterns.[2]

The Metabolic Hub: SAMe Synthesis and Utilization

SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[5] Its metabolic fate is primarily determined by three key pathways:

-

Transmethylation: SAMe donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins (histones), and phospholipids.[1][2] This reaction is catalyzed by various methyltransferases and yields S-adenosyl-L-homocysteine (SAH).[2]

-

Transsulfuration: SAH is hydrolyzed to homocysteine, which can then enter the transsulfuration pathway to be converted into cysteine, a precursor for the major intracellular antioxidant glutathione.[1]

-

Aminopropylation: Decarboxylated SAMe serves as a donor of the aminopropyl group in the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and differentiation.[1]

The ratio of SAMe to SAH is a critical indicator of the cell's methylation potential, as SAH is a potent inhibitor of most methyltransferases.[2]

Signaling Pathway of SAMe Metabolism and Epigenetic Modification

Caption: Metabolic pathways of this compound (SAMe).

SAMe-Mediated Epigenetic Modifications: Quantitative Insights

The impact of SAMe on epigenetic modifications has been investigated in various in vitro and in vivo models. While comprehensive clinical data in humans remains an active area of research, preclinical studies provide valuable quantitative insights.

| Study Type | Model System | SAMe Intervention | Key Epigenetic Outcome | Quantitative Change | Reference |

| DNA Methylation | |||||

| In vivo | Gnmt-/- mice (elevated SAMe) | Genetic knockout of GNMT | Global DNA methylation | ~3-fold greater number of hypermethylated regions | [5] |

| In vitro | Schwann cells | GNMT silencing | Global DNA methylation | ~5-fold greater number of hypermethylated regions | [5] |

| In vivo | Healthy Chinese adults | Plasma SAMe levels | LINE-1 methylation | Positive association between plasma SAMe and LINE-1 methylation index | [10] |

| In vitro | Colorectal cancer cells (HT-29) | 0.5 mmol/L SAMe treatment | Global DNA methylation (LINE-1) | Significant increase in average methylation | [11] |

| In vivo | Breast cancer xenograft | Oral SAMe administration | Promoter methylation of SPARC gene | Increased methylation compared to control | [12] |

| Histone Methylation | |||||

| In vitro | Mouse embryonic stem cells | Threonine restriction (decreased SAM) | H3K4me3 levels | Decrease in H3K4me3 | [13] |

| In vivo | Caenorhabditis elegans | SAM-enriched diet | H3K4me3 levels | Significant increase in H3K4me3 | [14][15] |

| In vitro | Human K562 cells | Methionine restriction (decreased SAM) | H3K9me3 and H3K4me3 levels | Decrease in both H3K9me3 and H3K4me3 | [16] |

Experimental Protocols for Studying SAMe-Mediated Epigenetic Modifications

A variety of robust experimental techniques are available to investigate the influence of SAMe on DNA and histone methylation.

Analysis of DNA Methylation

Bisulfite Sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation.

Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Detailed Protocol for Bisulfite Conversion of Genomic DNA:

-

DNA Denaturation: Start with 200-500 ng of genomic DNA. Heat the DNA at 97°C for 1 minute, then immediately quench on ice for 1 minute. Add 1 µl of 6.3 M NaOH and incubate at 39°C for 30 minutes.

-

Bisulfite Treatment: Prepare a fresh bisulfite solution (e.g., using the Qiagen EpiTect Bisulfite Kit). Add 208 µl of the bisulfite solution to the denatured DNA. Incubate in a PCR machine at 55°C for 16 hours, with a brief denaturation step to 95°C for 5 minutes every 3 hours.

-

Desalting and Desulfonation: Purify the bisulfite-converted DNA using a purification column (e.g., Qiagen PCR purification columns). Elute in 100 µl of elution buffer. Add 5 µl of 6.3 M NaOH and incubate at 37°C for 15 minutes for desulfonation.

-

Final Purification: Add 33 µl of 10 M NH4OAc (pH 7.0), a carrier like tRNA or glycogen, and 3 volumes of 100% ethanol. Precipitate the DNA by centrifugation, wash with 70% ethanol, and resuspend the dried pellet in TE buffer or water. The converted DNA is now ready for PCR amplification and sequencing.

Analysis of Histone Modifications

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of specific histone modifications.

Experimental Workflow for ChIP-seq

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Detailed Protocol for Chromatin Immunoprecipitation:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease (MNase) digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit. The purified DNA is ready for library preparation and sequencing.

Measurement of Methyltransferase Activity

DNMT and Histone Methyltransferase (HMT) Activity Assays are essential for directly assessing the functional impact of SAMe levels on enzyme activity.

References

- 1. Detection and Quantification of Histone Methyltransferase Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for histone methylation | Abcam [abcam.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. S-adenosylmethionine levels regulate the Schwann cell DNA methylome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Methyltransferase & Demethylase Assays | EpigenTek [epigentek.com]

- 7. Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]

- 10. Plasma S-adenosylmethionine, DNMT polymorphisms, and peripheral blood LINE-1 methylation among healthy Chinese adults in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Parental S-adenosylmethionine diet defines offspring immune response via histone H3K4me3 complex and Endoplasmic Reticulum UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosyl-DL-methionine: A Linchpin in the Regulation of Immune Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAM), a pivotal molecule in cellular metabolism, is emerging as a critical regulator of the immune system. As the primary methyl donor, SAM is intrinsically linked to the epigenetic control of gene expression in immune cells through DNA and histone methylation. This guide delves into the core mechanisms by which SAM modulates immune cell function, with a particular focus on macrophages and T lymphocytes. We will explore its role in macrophage polarization, the fine-tuning of cytokine production, and the differentiation and activation of T helper cell subsets. This document provides a comprehensive overview of the current understanding of SAM's immunomodulatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to empower further research and therapeutic development in this promising area.

Introduction

The intricate workings of the immune system rely on a complex interplay of signaling pathways and precise gene regulation. This compound (SAM) stands at the crossroads of metabolism and immunity, functioning as a universal methyl donor for a vast array of transmethylation reactions.[1][2] These reactions are fundamental to the epigenetic landscape, influencing chromatin structure and gene expression through the methylation of DNA and histones.[1][2] Fluctuations in intracellular SAM levels can, therefore, have profound consequences on the development, differentiation, and function of immune cells.[3] This guide will provide a detailed examination of SAM's involvement in shaping both innate and adaptive immune responses.

The Role of SAM in Macrophage Function

Macrophages, as key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes depending on the tissue microenvironment. SAM has been shown to be a significant modulator of this process.

Modulation of Macrophage Polarization and Cytokine Production

SAM treatment has been demonstrated to skew macrophage polarization towards an anti-inflammatory M2 phenotype. This is achieved, in part, by altering the expression of key cytokines. In human THP-1-derived macrophages stimulated with lipopolysaccharide (LPS), SAM treatment leads to a significant decrease in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a concurrent increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5][6][7]

| Parameter | Treatment | Cell Type | Effect | Reference |

| TNF-α Expression | 500 µmol/L SAM + LPS | Human THP-1 macrophages | ↓ 45% reduction | [4][5][6][7] |

| IL-10 Expression | 500 µmol/L SAM + LPS | Human THP-1 macrophages | ↑ 77% increase | [4][5][6][7] |

| Global DNA Methylation | 500 µmol/L SAM | Human THP-1 macrophages | ↑ 7% increase | [4][5][6] |

| Intracellular SAM | 500 µmol/L SAM | Human THP-1 macrophages | ↑ 2-fold increase | [4][5][6] |

| Intracellular SAH | 500 µmol/L SAM | Human THP-1 macrophages | No significant change | [4][5][6] |

Table 1: Quantitative Effects of SAM on Macrophage Cytokine Production and Methylation.

Epigenetic Regulation in Macrophages by SAM

The immunomodulatory effects of SAM in macrophages are tightly linked to its role in epigenetic regulation. As the substrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), SAM availability directly impacts the methylation patterns of genes involved in inflammatory responses.[4][8] Increased intracellular SAM levels can lead to hypermethylation of promoter regions of pro-inflammatory genes, resulting in their transcriptional repression. Conversely, it can lead to the hypomethylation and activation of anti-inflammatory genes.[4][8]

The Influence of SAM on T-Cell Responses

The adaptive immune response is orchestrated by T lymphocytes, which differentiate into various subsets with distinct effector functions. The methionine cycle, and by extension SAM availability, is crucial for T-cell activation, proliferation, and differentiation.[4][8][9][10][11]

T-Cell Activation and Proliferation

Upon activation through the T-cell receptor (TCR), T cells undergo significant metabolic reprogramming to support their proliferation and effector functions.[4][8][10][11] This includes an increased uptake of methionine, the precursor for SAM synthesis.[4][8][10] The subsequent increase in intracellular SAM is essential for the methylation events required for epigenetic remodeling that drives T-cell differentiation.[4][9]

T Helper Cell Differentiation

The differentiation of naive CD4+ T cells into distinct helper subsets, such as Th1, Th2, and Th17, is governed by specific cytokine environments and the activation of lineage-defining transcription factors. SAM-dependent methylation of histones plays a critical role in regulating the expression of these key transcription factors and their target genes. For instance, histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription, is dependent on SAM availability and is crucial for the expression of genes involved in Th17 cell proliferation and cytokine production.[12][13]

Signaling Pathways Modulated by SAM

The immunomodulatory effects of SAM are mediated through its influence on key signaling pathways. In macrophages, SAM can attenuate LPS-induced inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][14] In T cells, the methionine cycle and SAM availability are linked to the mTORC1 pathway, a central regulator of cell growth and proliferation.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. akadeum.com [akadeum.com]

- 3. s-adenosylmethionine levels govern innate immunity through distinct methylation-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. S-adenosylmethionine and proliferation: new pathways, new targets [pubmed.ncbi.nlm.nih.gov]

- 8. Classification of M1/M2-polarized human macrophages by label-free hyperspectral reflectance confocal microscopy and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

- 14. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for In Vitro Methylation Assay Using S-Adenosyl-DL-methionine

Introduction

Methylation, a fundamental biological process, involves the transfer of a methyl group to substrates such as DNA, proteins, and RNA. This modification is critical in regulating gene expression, protein function, and cellular signaling pathways.[1][2][3][4] S-Adenosyl-DL-methionine (SAM) is the universal methyl donor for these reactions, catalyzed by a class of enzymes known as methyltransferases.[1][5][6] Dysregulation of methylation patterns has been implicated in various diseases, including cancer and neurodegenerative disorders, making methyltransferases attractive therapeutic targets.[1][2][3][4]

This document provides a detailed protocol for conducting a general in vitro methylation assay using this compound. The protocol is adaptable for various methyltransferases and substrates, including DNA and proteins. Both radioactive and non-radioactive detection methods are discussed to accommodate different laboratory capabilities and research needs.

Principle of the Assay

The in vitro methylation assay quantifies the activity of a specific methyltransferase by measuring the incorporation of a methyl group from SAM into a target substrate. The basic reaction is as follows:

Methyltransferase + Substrate + SAM → Methylated Substrate + S-Adenosyl-L-homocysteine (SAH)

The activity of the methyltransferase can be determined by quantifying the formation of the methylated substrate or the by-product, SAH.[2][4][7]

Materials and Reagents

General Reagents

| Reagent | Typical Stock Concentration | Typical Working Concentration | Storage |

| Methyltransferase Reaction Buffer (10X) | 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 50 mM DTT | 1X | 4°C |

| This compound (SAM) | 10 mM in sterile water | 0.5 - 50 µM | -80°C (aliquots) |

| Methyltransferase Enzyme | Varies | Enzyme-dependent (e.g., 4-25 units/µg DNA) | On ice during use, -20°C or -80°C for long-term storage |

| Substrate (DNA or Protein) | Varies | Substrate-dependent (e.g., 1 µg DNA) | Varies based on substrate |

| Nuclease-free Water | N/A | To final volume | Room Temperature |

| 6X SDS-PAGE Loading Buffer | 180 mM Tris-HCl (pH 6.8), 30% glycerol, 10% SDS, 0.6 M DTT, 0.012% bromophenol blue | 1X | Room Temperature |

For Radioactive Detection

| Reagent | Details | Storage |

| [³H]-S-Adenosyl-L-methionine ([³H]-SAM) | Radiolabeled methyl donor | -20°C |

| Scintillation Cocktail | For detecting radioactivity | Room Temperature |

| P81 Phosphocellulose Paper | For binding phosphorylated substrates | Room Temperature |

| Phosphoric Acid | For washing P81 paper | Room Temperature |

For Non-Radioactive Detection

| Reagent | Details | Storage |

| Specific Antibody for Methylated Substrate | e.g., anti-5-methylcytosine antibody | 4°C |

| Secondary Antibody (HRP-conjugated) | For ELISA-based detection | 4°C |

| TMB Substrate | For colorimetric detection in ELISA | 4°C |

| Stop Solution (e.g., 2N H₂SO₄) | For stopping the colorimetric reaction | Room Temperature |

Experimental Protocols

I. General In Vitro Methylation Reaction Setup

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

-

Prepare the Reaction Mixture : On ice, combine the following reagents in a microcentrifuge tube. Prepare a master mix for multiple reactions to ensure consistency.[8]

| Component | Volume (for 50 µL reaction) | Final Concentration |

| Nuclease-free Water | Up to 50 µL | N/A |

| 10X Methyltransferase Reaction Buffer | 5 µL | 1X |

| Substrate (e.g., 1 µg DNA) | Variable | Varies |

| This compound (SAM) | 5 µL (from 1600 µM stock for a final concentration of 160 µM) | 0.5 - 50 µM (optimize as needed) |

| Methyltransferase Enzyme | 1 µL (e.g., 4-25 units) | Varies |

-

Initiate the Reaction : Add the methyltransferase enzyme to the reaction mixture.

-

Incubation : Mix gently by pipetting and incubate at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.[9][10] Incubation times may be extended, but overnight incubations often do not significantly increase methylation.[10]

-

Stop the Reaction : Terminate the reaction by heating at 65°C for 20 minutes or by adding 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[5][9]

II. Detection of Methylation

This method is highly sensitive and allows for direct quantification of methyl group incorporation.[11]

-

Perform the Methylation Reaction : Follow the general protocol above, substituting non-radiolabeled SAM with [³H]-SAM.

-

Spotting : After incubation, spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing : Wash the P81 paper three times with 0.1 M phosphoric acid to remove unincorporated [³H]-SAM.

-

Scintillation Counting : Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

This method uses a specific antibody to detect the methylated product.

-

Perform the Methylation Reaction : Follow the general protocol with non-radiolabeled SAM.

-

Coat Plate : Coat a 96-well plate with the methylated DNA substrate overnight at 4°C.

-

Blocking : Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation : Add the primary antibody specific for the methylated DNA (e.g., anti-5-methylcytosine) and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation : Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection : Wash the plate and add TMB substrate. After sufficient color development, add the stop solution.

-

Measure Absorbance : Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Presentation

Table 1: Typical Reaction Conditions for In Vitro Methylation

| Parameter | DNA Methylation | Protein Methylation |

| Enzyme Concentration | 4-25 units/µg DNA[9] | 0.2-0.5 µg recombinant enzyme[5] |

| Substrate Concentration | 1 µg DNA in a 50 µL reaction[9] | 0.5-1 µg protein in a 30 µL reaction[5] |

| SAM Concentration | 160 µM (can be optimized from 0.5-50 µM)[8][9] | Typically near the Kₘ of the enzyme |

| Incubation Temperature | 37°C[9] | 30°C[5] |

| Incubation Time | 1-4 hours[9][10] | 1-1.5 hours[5] |

| Reaction Buffer pH | Typically 7.5-8.5[8] | Typically 7.5-8.5[8] |

Visualization of Workflows and Pathways

Caption: General signaling pathway of a methyltransferase-catalyzed reaction.

Caption: Experimental workflow for the in vitro methylation assay.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low or no enzyme activity | Suboptimal buffer pH. Most methyltransferases prefer a pH between 7.5 and 8.5.[8] | Verify the pH of the final reaction buffer. Consider testing a pH gradient to find the optimal condition.[8] |

| Incorrect SAM concentration. | Titrate SAM concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal level for your enzyme.[8] | |

| Degraded reagents (SAM, DTT, enzyme). | Prepare fresh working dilutions of reagents. Avoid repeated freeze-thaw cycles of SAM and the enzyme.[8] | |

| High background signal | Incomplete removal of unincorporated labeled SAM (radioactive assay). | Ensure thorough washing of the P81 paper. |

| Non-specific antibody binding (ELISA). | Increase the stringency of the washing steps and ensure proper blocking. | |

| Inconsistent results | Pipetting errors. | Prepare a master mix for common reagents to minimize variability.[8] |

| Substrate inhibition. | Ensure the volume of the DNA substrate is 25% or less of the total reaction volume to avoid changes in pH or salt concentration.[9] |

References

- 1. info2.gbiosciences.com [info2.gbiosciences.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. protocols.io [protocols.io]

- 5. mdanderson.org [mdanderson.org]

- 6. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. neb.com [neb.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols: S-Adenosyl-DL-methionine in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM), the biologically active form of S-Adenosyl-DL-methionine, is a pivotal cosubstrate in a vast array of biological reactions.[1][2] As the primary methyl group donor, SAM is indispensable for the function of methyltransferase (MT) enzymes, which play critical roles in regulating cellular processes such as gene expression, signal transduction, and biosynthesis.[2] The dysregulation of MT activity is implicated in numerous diseases, including cancer and neurodevelopmental disorders, making these enzymes attractive targets for therapeutic intervention.[3] Consequently, the study of their reaction kinetics is fundamental to understanding their biological roles and for the development of novel inhibitors.

This compound, a racemic mixture containing the active L-isomer, is a cost-effective tool for these studies. Enzyme kinetics assays utilizing SAM are essential for determining key parameters like the Michaelis constant (Km) and the catalytic rate (kcat), elucidating enzyme mechanisms, and for high-throughput screening of potential drug candidates.[4]

Application in Enzyme Kinetics Studies

The primary application of SAM in enzyme kinetics is to serve as the methyl donor substrate for a wide variety of methyltransferases.[2] This allows for the detailed investigation of enzyme function and the identification of modulators of their activity.

Key applications include:

-

Determination of Kinetic Parameters: Assays using varying concentrations of SAM and a methyl acceptor substrate are employed to determine the Michaelis-Menten constants (Km and Vmax) and the turnover number (kcat) for the enzyme. These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

-

Elucidation of Reaction Mechanisms: By systematically varying the concentrations of both SAM and the methyl acceptor substrate, researchers can investigate the kinetic mechanism of the enzyme (e.g., ordered, random, or ping-pong). Product inhibition studies, using S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, can further refine the understanding of the reaction mechanism.

-

Inhibitor Screening and Characterization: SAM-based assays are fundamental in the search for and characterization of methyltransferase inhibitors. High-throughput screening (HTS) campaigns utilize these assays to identify hit compounds. Subsequent detailed kinetic analyses are then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor potency (Ki).[5][6]

Data Presentation: Kinetic Constants of Methyltransferases

The following table summarizes the kinetic constants for a selection of methyltransferases with S-Adenosyl-L-methionine as the substrate. These values provide a comparative overview of the affinity and catalytic efficiency of different enzymes for the universal methyl donor.

| Enzyme | Substrate | Km for SAM (µM) | kcat (min⁻¹) | Reference |

| CheR Methyltransferase | Tar protein | 8.62 | - | |

| Protein Methylase II | Ribonuclease | 0.87 | - | [1] |

| G9a Histone Methyltransferase | - | 0.76 | - | [4] |

| SET7/9 | FoxO3 peptide | 165.4 | 32 | [4] |

| Mouse MAT2A | Methionine | 15.3 | 2.1 | [7] |

Experimental Protocols

Protocol 1: General Continuous Spectrophotometric Methyltransferase Activity Assay

This protocol describes a continuous enzyme-coupled assay to monitor the activity of a SAM-dependent methyltransferase. The production of S-adenosyl-L-homocysteine (SAH) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3][4]

Materials:

-

Purified SAM-dependent methyltransferase

-

S-Adenosyl-L-methionine (SAM) solution

-

Methyl acceptor substrate (e.g., a specific peptide or protein)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM KCl)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

Adenosine deaminase (ADA)

-

α-ketoglutarate

-

Glutamate dehydrogenase (GDH)

-

NADH

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the Coupling Enzyme Mix: In the assay buffer, prepare a solution containing SAHH, ADA, α-ketoglutarate, GDH, and NADH. The final concentrations should be optimized for the specific methyltransferase being studied but can typically be in the range of 1-5 units/mL for the enzymes and 1-2 mM for the small molecules.

-

Prepare the Reaction Mixture: In each well of the 96-well plate, add the following components, omitting the enzyme for the background control wells:

-

Assay Buffer

-

Coupling Enzyme Mix

-

Methyl acceptor substrate at a fixed, saturating concentration.

-

Varying concentrations of SAM (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

-

-

Initiate the Reaction: Add the purified methyltransferase to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Monitor the Reaction: Immediately place the microplate in the plate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each SAM concentration. The rate is proportional to the change in absorbance per unit time (ΔA340/min).

-

Convert the rates from ΔA340/min to µM/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial rates (V₀) against the SAM concentration and fit the data to the Michaelis-Menten equation to determine the Km for SAM and the Vmax.

-

Protocol 2: Inhibitor Screening and IC50 Determination Assay

This protocol outlines a method for screening potential inhibitors of a SAM-dependent methyltransferase and determining their half-maximal inhibitory concentration (IC50). A fluorescence-based assay is often preferred for HTS due to its higher sensitivity.[8][9]

Materials:

-

Purified SAM-dependent methyltransferase

-

S-Adenosyl-L-methionine (SAM) solution

-

Methyl acceptor substrate

-

Fluorescence-based methyltransferase assay kit (e.g., SAMfluoro™)[8][9]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Prepare all assay components (buffer, enzyme, SAM, substrate, and detection reagents) as per the manufacturer's instructions for the fluorescence-based assay kit. The concentration of SAM should be at or near its Km value to ensure sensitivity to competitive inhibitors.

-

Prepare Compound Plates: Serially dilute the test compounds in the assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (background).

-

Assay Setup:

-

Add a small volume of each test compound dilution to the wells of the microplate.

-

Add the methyltransferase to all wells except the no-enzyme control.

-

Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate the Reaction: Add a mixture of SAM and the methyl acceptor substrate to all wells to start the reaction.

-

Incubation and Detection:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 60 minutes).

-

Stop the reaction (if required by the kit) and add the detection reagents.

-

Incubate for the recommended time to allow the fluorescent signal to develop.

-

-

Measure Fluorescence: Read the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all other readings.

-

Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each compound.

-

Mandatory Visualizations

Caption: A diagram illustrating the general enzymatic reaction catalyzed by a SAM-dependent methyltransferase.

Caption: A flowchart outlining the key steps in a typical enzyme kinetics experiment using SAM.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Engineered Methionine Adenosyltransferase Cascades for Metabolic Labeling of Individual DNA Methylomes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. protocols.io [protocols.io]

S-Adenosyl-DL-methionine as a Substrate for Histone Methyltransferases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-Adenosyl-DL-methionine (SAM) as a universal methyl donor for histone methyltransferases (HMTs). This document includes quantitative enzymatic data, detailed experimental protocols for assessing HMT activity, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity.[1] Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of a methyl group from the cofactor S-Adenosyl-L-methionine (SAM) to the lysine or arginine residues of histone proteins.[2] This process is integral to a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer.[2][3] SAM is the universal methyl donor for all HMTs, making it an indispensable tool for studying their activity and for the development of novel therapeutic agents targeting these enzymes.[4]

Quantitative Data: Kinetic Parameters of HMTs with SAM

The enzymatic efficiency of various histone methyltransferases is characterized by their Michaelis-Menten constant (Km) and catalytic rate (kcat) for S-Adenosyl-methionine. A lower Km value indicates a higher affinity of the enzyme for SAM. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. Below is a summary of kinetic constants for several H3K9 histone methyltransferases.

| Histone Methyltransferase | Substrate | Km (SAM, µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km, µM⁻¹min⁻¹) |

| EHMT1 | H3K9me0 | 1.2 ± 0.2 | 8.3 ± 0.2 | 6.9 |

| H3K9me1 | 1.1 ± 0.2 | 1.3 ± 0.03 | 1.2 | |

| H3K9me2 | 1.3 ± 0.3 | 0.44 ± 0.02 | 0.34 | |

| EHMT2 | H3K9me0 | 1.5 ± 0.3 | 4.9 ± 0.2 | 3.3 |

| H3K9me1 | 1.4 ± 0.3 | 1.4 ± 0.05 | 1.0 | |

| H3K9me2 | 1.8 ± 0.4 | 0.7 ± 0.03 | 0.39 | |

| SUV39H1 | H3K9me0 | 0.9 ± 0.2 | 2.4 ± 0.1 | 2.7 |

| H3K9me1 | 0.8 ± 0.2 | 1.7 ± 0.06 | 2.1 | |

| H3K9me2 | 1.1 ± 0.3 | 0.17 ± 0.01 | 0.15 | |

| SUV39H2 | H3K9me0 | 2.1 ± 0.4 | 4.1 ± 0.2 | 2.0 |

| H3K9me1 | 2.3 ± 0.5 | 4.2 ± 0.2 | 1.8 | |

| H3K9me2 | 2.5 ± 0.6 | 3.9 ± 0.2 | 1.6 |

Data adapted from a study on the intrinsic catalytic properties of H3K9 methyltransferases.[5]

Signaling and Experimental Workflow Visualizations

To better understand the biochemical processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Catalytic mechanism of histone methylation.

Caption: Radiometric HMT assay workflow.

Experimental Protocols

The following are generalized protocols for determining histone methyltransferase activity. Specific concentrations of enzyme, substrate, and SAM, as well as incubation times, may need to be optimized for each specific HMT.

Protocol 1: Radiometric Histone Methyltransferase Assay using [³H]-SAM

This assay measures the incorporation of a tritium-labeled methyl group from [³H]-SAM onto a histone substrate.[6]

Materials:

-

Purified Histone Methyltransferase (HMT)

-

Histone substrate (e.g., recombinant histone H3, histone octamers, or specific peptide)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose filter paper

-

Wash Buffer (e.g., 50 mM NaHCO₃, pH 9.0)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the HMT Assay Buffer and the desired concentration of histone substrate.

-

In individual microcentrifuge tubes, add the master mix.

-

Add the purified HMT to each reaction tube. For a negative control, add buffer instead of the enzyme.

-

To initiate the reaction, add [³H]-SAM (final concentration typically 1-10 µM). The total reaction volume is typically 20-50 µL.[6]

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the HMT, typically 30°C, for 30-60 minutes.[7]

-

-

Reaction Termination and Spotting:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

-

Washing:

-

Wash the filter papers 3-4 times with the Wash Buffer for 5-10 minutes each to remove unincorporated [³H]-SAM.

-

Perform a final wash with ethanol to dry the filter papers.

-

-

Detection:

-

Place the dried filter papers into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

The amount of incorporated [³H]-methyl groups is proportional to the HMT activity.

-

Calculate the specific activity of the enzyme based on the counts per minute (CPM), the specific activity of the [³H]-SAM, and the amount of enzyme used.

Protocol 2: Non-Radioactive, Fluorescence-Based HMT Assay

This protocol describes a coupled-enzyme assay that measures the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction.[8]

Materials:

-

Purified Histone Methyltransferase (HMT)

-

Histone substrate

-

This compound (SAM)

-

HMT Assay Buffer

-

Coupled-enzyme assay kit (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reaction Setup:

-

In a 96-well or 384-well microplate, add the HMT Assay Buffer, histone substrate, and SAM.

-

Add the purified HMT to initiate the reaction. Include a no-enzyme control.

-

-

Addition of Detection Reagents:

-

Immediately add the coupled-enzyme mix from the assay kit to each well. This mix will convert the SAH produced into a detectable fluorescent signal.

-

-

Incubation and Measurement:

-

Incubate the plate at the desired temperature.

-

Measure the fluorescence intensity at regular intervals using a microplate reader. The assay can be run in kinetic or end-point mode.

-

Data Analysis:

-

The rate of increase in fluorescence is directly proportional to the rate of SAH production and thus to the HMT activity.

-

A standard curve can be generated using known concentrations of SAH to quantify the amount of product formed.

Application Notes

-

Substrate Specificity: The described assays can be adapted to determine the substrate specificity of an HMT by testing various histone proteins or peptides.[6]

-

Inhibitor Screening: These protocols are suitable for high-throughput screening (HTS) of small molecule libraries to identify potential HMT inhibitors.[2] Inhibitors can be SAM-competitive, substrate-competitive, or allosteric.[2]

-

Drug Development: Identified inhibitors can serve as lead compounds for the development of novel therapeutics for diseases associated with aberrant HMT activity, such as various cancers.[3]

-

Kinetic Characterization: By varying the concentration of SAM and the histone substrate, these assays can be used to determine the kinetic parameters (Km and kcat) of an HMT.[5]

References

- 1. Histone methylation - Wikipedia [en.wikipedia.org]

- 2. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Intrinsic catalytic properties of histone H3 lysine-9 methyltransferases preserve monomethylation levels under low S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

Application Notes and Protocols for the Quantification of S-Adenosyl-DL-methionine (SAM) in Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-DL-methionine (SAM), a crucial metabolite, serves as the primary methyl group donor in a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] These methylation events are fundamental to the regulation of gene expression, signal transduction, and cellular metabolism. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is often referred to as the "methylation potential" and is a critical indicator of the cell's capacity to perform methylation reactions.[2][3] Dysregulation of SAM levels has been implicated in various diseases, including neurological disorders, liver disease, and cancer.[4] Consequently, the accurate quantification of intracellular SAM concentrations is paramount for researchers in basic science and drug development.

This document provides detailed application notes and protocols for the most common techniques used to quantify SAM in cell lysates: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Key Considerations for SAM Quantification

Sample Stability: SAM is notoriously unstable, particularly at neutral or alkaline pH and elevated temperatures, where it can degrade to 5'-methylthioadenosine (MTA) and other products.[1][5][6] Therefore, proper sample handling and storage are critical for accurate quantification. It is recommended to keep samples on ice during processing and to store lysates at -80°C for long-term storage.[7][8] Acidic conditions can improve SAM stability.[7]

Diastereomers: SAM exists as two diastereomers: the biologically active (S,S)-AdoMet and the inactive (R,S)-AdoMet.[9] Commercial SAM preparations can contain a significant portion of the inactive form.[9] Chromatographic methods should ideally be able to resolve these two forms if the focus is on the biologically active concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different SAM quantification techniques, providing a basis for method selection based on the specific experimental needs.

| Parameter | HPLC-UV | LC-MS/MS | ELISA |

| Limit of Detection (LOD) | ~10 nmol/L[10] | 2.5 - 10 nmol/L[7][10] | ~0.625 nM[2][8] |

| Linearity Range | 0.02 - 25.0 µM[10] | 0.010 - 5 µM[5] | Varies by kit, typically in the nM to low µM range |

| Precision (Intra-assay) | < 9%[7] | < 9%[7] | Varies by kit, typically < 10% |

| Precision (Inter-assay) | < 13%[7] | < 13%[7] | Varies by kit, typically < 15% |

| Sample Volume | ~200 µL of blood or 0.5-10^6 cells | As low as 20 µL of cell lysate[5][11] | Varies by kit, typically 50-100 µL |

| Specificity | Good, can resolve diastereomers with specific methods[9] | Excellent, high specificity due to mass detection | Good, but potential for cross-reactivity |

| Throughput | Moderate | High | High |

Experimental Protocols

I. Cell Lysis and Sample Preparation

Proper cell lysis and sample preparation are critical for accurate SAM quantification, regardless of the downstream analytical method.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 0.1 M perchloric acid or a buffer containing protease inhibitors)

-

Cell scrapers

-

Microcentrifuge tubes

-

Sonicator or homogenizer

-

Centrifuge capable of 10,000 x g at 4°C

Protocol:

-

Cell Harvesting: Aspirate the cell culture medium and wash the cells three times with ice-cold PBS to remove any residual medium.[12]

-

Cell Lysis:

-

For adherent cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate and scrape the cells.

-

For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in ice-cold Lysis Buffer.

-

-

Homogenization: Sonicate or homogenize the cell lysate on ice to ensure complete cell disruption.[8]

-

Protein Precipitation and Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[8]

-

Supernatant Collection: Carefully collect the supernatant, which contains the SAM, and transfer it to a fresh, pre-chilled microcentrifuge tube.

-

Storage: Analyze the samples immediately or store them at -80°C.[8]

Caption: Workflow for cell lysate preparation for SAM analysis.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for SAM quantification.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)[5]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

SAM standard for calibration curve

Protocol:

-

Sample Preparation: Prepare cell lysates as described in Protocol I.

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of SAM.

-

Integrate the peak area corresponding to SAM in the sample chromatograms.

-

Calculate the concentration of SAM in the samples by comparing their peak areas to the standard curve.

-

Caption: General workflow for SAM quantification by HPLC.

III. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for SAM quantification, making it the gold standard for many applications.[7][10]

Materials:

-

LC-MS/MS system (e.g., ESI-triple quadrupole)

-

Penta-fluorinated or porous graphitic carbon column for enhanced retention of polar analytes like SAM.[7][10]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

SAM standard and a stable isotope-labeled internal standard (e.g., D3-SAM)

Protocol:

-

Sample Preparation: Prepare cell lysates as described in Protocol I. Spike samples with the internal standard.

-

LC-MS/MS Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of SAM and a fixed concentration of the internal standard.

-

Determine the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of SAM in the samples based on the standard curve.

-

Caption: Workflow for SAM quantification using LC-MS/MS.

IV. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput and relatively simple method for SAM quantification, suitable for screening large numbers of samples.[2][8]

Materials:

Protocol:

-

Follow the Manufacturer's Instructions: The protocol will vary depending on the specific kit. A general workflow for a competitive ELISA is provided below.

-

Plate Coating: A plate is pre-coated with a SAM conjugate.

-

Competitive Binding: Samples and a specific anti-SAM antibody are added to the wells. The SAM in the sample competes with the coated SAM for antibody binding.

-

Washing: Unbound antibody is washed away.

-

Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

Substrate Addition: A substrate is added that is converted by the enzyme to produce a colorimetric or fluorometric signal.

-

Signal Detection: The signal is measured using a microplate reader. The signal intensity is inversely proportional to the amount of SAM in the sample.

-

Quantification: A standard curve is generated using known concentrations of SAM, and the sample concentrations are determined from this curve.

Caption: General workflow for a competitive ELISA for SAM quantification.

The SAM Cycle and its Importance

The concentration of SAM is tightly regulated through the SAM cycle. Understanding this pathway is crucial for interpreting changes in SAM levels.

References

- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

- 2. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. mediomics.com [mediomics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 13. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Tracking Methyl Group Transfer with Radiolabeled S-Adenosyl-L-methionine

Introduction

S-Adenosyl-L-methionine (SAM or AdoMet) is a universal biological methyl group donor, playing a pivotal role in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[1][2] This process, catalyzed by methyltransferase (MTase) enzymes, is fundamental to numerous cellular functions such as epigenetic regulation, signal transduction, and biosynthesis.[2][3][4] The use of radiolabeled SAM, typically with tritium ([³H]) or carbon-14 ([¹⁴C]), provides a highly sensitive and direct method for tracking the transfer of a methyl group from SAM to its substrate.[5][6] This technique is invaluable for identifying novel MTase substrates, characterizing enzyme kinetics, and screening for inhibitors in drug discovery.[5][7]

The basic principle involves incubating a target substrate with a specific MTase in the presence of radiolabeled SAM. The methyl group from [³H]SAM or [¹⁴C]SAM is transferred to the substrate.[5] The resulting radiolabeled product can then be separated from the unreacted radiolabeled SAM and quantified using methods like liquid scintillation counting or autoradiography.[8] This allows for the precise measurement of methyltransferase activity.

The Central Role of SAM in Cellular Metabolism

SAM is synthesized from methionine and ATP and occupies a central node in cellular metabolism, linking three critical pathways: transmethylation, transsulfuration, and aminopropylation.[2][3]

-

Transmethylation: SAM donates its methyl group to a substrate, forming S-adenosyl-L-homocysteine (SAH).[3] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine.[3]

-

Transsulfuration: Homocysteine can be converted into cysteine, a precursor for the major cellular antioxidant glutathione.[1]

-

Aminopropylation: SAM can be decarboxylated to serve as a donor of an aminopropyl group for the synthesis of polyamines, which are essential for cell growth and differentiation.[1]

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's capacity for methylation.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for radiolabeled SAM and typical assay conditions.

Table 1: Characteristics of Commercially Available Radiolabeled SAM

| Parameter | [³H]SAM | [¹⁴C]SAM | Reference |

|---|---|---|---|

| Specific Activity | 12 - 18 Ci/mmol | 58 mCi/mmol | [6][8] |

| Concentration | ~1.0 mCi/mL | Not specified | [6] |

| Molar Concentration | ~66 µM | Not specified | [9] |

| Label Position | S-[methyl-³H] | [¹⁴C-methyl] |[8][9] |